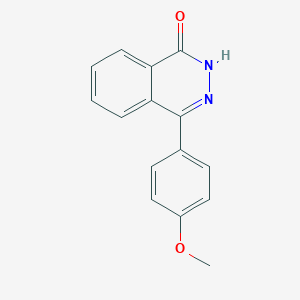

4-(4-Methoxyphenyl)phthalazin-1(2h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLLTTFNKPGBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57353-93-2 | |

| Record name | 4-(4-Methoxyphenyl)-1-(2H)-phthalazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Phthalazinone Scaffold: Unraveling the Mechanistic Intricacies of 4-(4-Methoxyphenyl)phthalazin-1(2H)-one

Introduction: The Prominence of the Phthalazinone Core in Drug Discovery

The phthalazinone heterocyclic system is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antihypertensive properties. The compound of interest, 4-(4-Methoxyphenyl)phthalazin-1(2H)-one, belongs to the 4-aryl-phthalazinone subclass. While specific experimental data on the mechanism of action for this particular molecule are limited in publicly available literature, its structural similarity to well-characterized inhibitors allows for a robust, evidence-based postulation of its primary biological functions.

This technical guide will provide an in-depth exploration of the most probable mechanism of action for this compound, focusing on the extensively documented role of the 4-substituted phthalazinone core as a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP). Furthermore, we will discuss other potential enzymatic targets and provide detailed, field-proven experimental protocols for researchers to validate these hypotheses and further characterize this promising molecule.

Primary Postulated Mechanism of Action: PARP Inhibition and the Concept of Synthetic Lethality

The most compelling and well-documented mechanism of action for 4-substituted phthalazinone derivatives is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes.[1][2] This assertion is strongly supported by the fact that the approved and widely studied PARP inhibitor, Olaparib, features a 4-benzyl-phthalazinone core.[3]

The Critical Role of PARP in DNA Single-Strand Break Repair

PARP1 is a key enzyme in the base excision repair (BER) pathway, a crucial mechanism for repairing DNA single-strand breaks (SSBs).[4][5] Upon detection of an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the restoration of DNA integrity.[4]

Mechanism of Inhibition by Phthalazinone Derivatives

Phthalazinone-based PARP inhibitors, including Olaparib, act as competitive inhibitors at the NAD+ binding site of the PARP enzyme.[6] By occupying this site, they prevent the synthesis of PAR chains, effectively stalling the repair of SSBs. This inhibition leads to the accumulation of unrepaired SSBs, which, during DNA replication, can degenerate into more cytotoxic DNA double-strand breaks (DSBs).[4]

Synthetic Lethality in BRCA-Deficient Cancers

In healthy cells, DSBs can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[5] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is compromised. These cells become heavily reliant on the PARP-mediated BER pathway to repair DNA damage and maintain genomic stability.

The inhibition of PARP in these BRCA-deficient cancer cells creates a state of "synthetic lethality."[7] With both the HR and BER pathways incapacitated, the cells are unable to repair the accumulating DSBs, leading to genomic chaos and ultimately, apoptotic cell death.[4][5] This selective targeting of cancer cells with specific DNA repair defects, while sparing healthy cells, is a cornerstone of personalized cancer therapy.[8]

Quantitative Data on Related Phthalazinone Derivatives

The following table summarizes the in vitro inhibitory activities of some representative phthalazinone derivatives against various targets. This data provides a quantitative context for the potential potency of this compound.

| Compound Class | Target | IC50 Value | Reference |

| 4-phenylphthalazin-1-one derivative (11c) | PARP-1 | 97 nM | [9] |

| Olaparib (4-benzyl-phthalazinone core) | PARP-1 | 139 nM (in comparative study) | [9] |

| N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-2-fluoro-5-((1, 2-dihydro-1-oxophthalazin-4- yl)methyl)benzamide (30) | PARP-1 | 8.18 ± 2.81 nM | [10] |

| Pyrazole-phthalazinone hybrids | Aurora Kinases | Potent Inhibition Reported | [2] |

| Phthalazinone derivative (Zopolrestat) | Aldose Reductase | Clinically Investigated | [11] |

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of well-designed in vitro and cell-based assays are required. The following protocols provide a robust framework for such an investigation.

Experimental Workflow

Protocol 1: In Vitro PARP Activity Assay (Colorimetric)

This protocol is designed to quantify the PARP inhibitory activity of the test compound by measuring the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins. Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., DNase I-treated calf thymus DNA)

-

Histone-coated microplate

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Olaparib)

Procedure:

-

Plate Preparation: Add 50 µL of assay buffer containing 10 µg/mL activated DNA to each well of the histone-coated microplate.

-

Compound Addition: Add 10 µL of the test compound at various concentrations (typically a serial dilution) to the wells. Include wells for a positive control (Olaparib) and a vehicle control (DMSO).

-

Enzyme Addition: Add 20 µL of recombinant PARP1 enzyme (e.g., 1 unit/well) to each well.

-

Initiate Reaction: Add 20 µL of 50 µM biotinylated NAD+ to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Washing: Wash the plate three times with 200 µL of wash buffer per well.

-

Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate at room temperature for 1 hour.

-

Washing: Repeat the washing step as in step 6.

-

Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add 100 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity. [12] Materials:

-

Target kinase (e.g., VEGFR-2, Aurora A)

-

Kinase substrate (specific for the target kinase)

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., a known inhibitor for the target kinase)

Procedure:

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

-

Initiate Reaction: Add ATP to a final concentration appropriate for the specific kinase (often at or near the Km value) to start the reaction. The total reaction volume is typically 25 µL.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition and determine the IC50 value for the test compound.

Protocol 3: Cell Proliferation and Apoptosis Assay

This protocol assesses the effect of the test compound on cell viability and its ability to induce apoptosis in a relevant cancer cell line (e.g., a BRCA-deficient ovarian cancer cell line for PARP inhibition). [13][14] Materials:

-

Cancer cell line (e.g., Capan-1 for BRCA2-deficiency)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

FITC Annexin V Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding buffer

-

This compound (dissolved in DMSO)

-

Positive control (e.g., Olaparib)

Procedure for Cell Proliferation (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Procedure for Apoptosis (Annexin V/PI Staining):

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at its GI50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

-

Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of binding buffer and analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Conclusion and Future Directions

The structural features of this compound strongly suggest that its primary mechanism of action is the inhibition of PARP, a mechanism with significant therapeutic implications, particularly in the context of cancers with DNA repair deficiencies. The principle of synthetic lethality provides a clear rationale for the development of such compounds as targeted cancer therapies. However, the inherent versatility of the phthalazinone scaffold necessitates a broader investigation into other potential targets, such as protein kinases and phosphodiesterases, to fully elucidate its pharmacological profile.

The experimental protocols detailed in this guide provide a comprehensive roadmap for researchers to rigorously test these hypotheses. By systematically evaluating the inhibitory activity of this compound against a panel of relevant enzymes and characterizing its effects on cancer cell proliferation and survival, the scientific community can unlock the full therapeutic potential of this promising molecule. Further studies, including in vivo efficacy models and pharmacokinetic profiling, will be essential next steps in its development as a potential therapeutic agent.

References

-

Urology Textbook. Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

-

Wikipedia. Olaparib. [Link]

-

ResearchGate. (2025-08-09). Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase | Request PDF. [Link]

-

Bentham Science Publishers. (2023-01-01). Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. [Link]

-

Fontaine, S. D., et al. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. [Link]

-

PubMed Central. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

-

ResearchGate. (2025-08-05). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. [Link]

-

PubMed. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. [Link]

-

PubMed. (2018-02-07). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. [Link]

-

PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. [Link]

-

ResearchGate. (2025-08-05). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors | Request PDF. [Link]

-

Insilico Medicine. Main. [Link]

-

PubMed Central. (2024-07-08). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. [Link]

-

National Institutes of Health. (2023-07-27). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. [Link]

-

PubMed Central. (2021-08-12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

-

Bio-protocol. In vitro kinase assay and inhibition assay. [Link]

-

ResearchGate. (2025-08-09). Design, synthesis, and molecular modelling of pyridazinone and phthalazinone derivatives as protein kinases inhibitors | Request PDF. [Link]

-

PubMed Central. (2025-09-25). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

-

BMG LABTECH. (2020-09-01). Kinase assays. [Link]

-

LYNPARZA® (olaparib). Mechanism of Action for Advanced Ovarian Cancer. [Link]

-

Bio-protocol. Cell proliferation and apoptosis assays. [Link]

-

eScholarship.org. (2024-05-09). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. [Link]

-

PubMed. (2022-06-27). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. [Link]

-

Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Longdom Publishing. (2015-01-01). Recent Developments in Chemistry of Phthalazines. [Link]

-

Frontiers. (2023-11-19). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. [Link]

-

PubMed Central. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

-

BellBrook Labs. (2018-12-10). How Does a Biochemical Kinase Assay Work?. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of olaparib in the treatment of ovarian cancer_Chemicalbook [chemicalbook.com]

- 5. Olaparib - Wikipedia [en.wikipedia.org]

- 6. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]

- 7. researchgate.net [researchgate.net]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-(4-Methoxyphenyl)phthalazin-1(2h)-one: A Technical Guide to Putative Molecular Targets

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazin-1(2h)-one scaffold represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its versatile pharmacophoric features that enable interaction with a wide array of biological targets.[1][2] This has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] This technical guide focuses on a specific analogue, 4-(4-Methoxyphenyl)phthalazin-1(2h)-one, providing an in-depth exploration of its potential therapeutic targets. Drawing upon the established bioactivities of the broader phthalazinone class, we delineate a strategic framework for investigating its mechanism of action. This document serves as a roadmap for researchers, offering detailed experimental protocols and conceptual models to accelerate the discovery and validation of its therapeutic applications.

The Phthalazinone Core: A Versatile Scaffold for Drug Discovery

The phthalazinone heterocyclic system is a key building block in the design of novel therapeutic agents.[5] Its rigid, planar structure, combined with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various enzymatic clefts and receptor binding pockets. The FDA-approved drug Olaparib, a potent Poly(ADP-ribose)polymerase (PARP) inhibitor for the treatment of certain cancers, is a prominent example of a successful therapeutic agent built upon the 2H-phthalazin-1-one scaffold.[1] This clinical success has spurred further investigation into phthalazinone derivatives, revealing a wide spectrum of biological activities.[2][6]

Primary Therapeutic Arenas and Potential Molecular Targets

Based on extensive research into phthalazinone analogues, we have identified two primary therapeutic areas where this compound is likely to exhibit significant activity: oncology and inflammatory diseases. The following sections detail the key molecular targets within these areas and provide a robust framework for their experimental validation.

Oncology: Targeting the Hallmarks of Cancer

The anticancer potential of phthalazinone derivatives is well-documented, with compounds from this class shown to inhibit several key targets involved in cancer progression.[6]

Mechanistic Rationale: PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[7] Given that the 2H-phthalazin-1-one core is the foundational scaffold of Olaparib and other potent PARP inhibitors, it is highly probable that this compound also possesses PARP inhibitory activity.[1][8]

Signaling Pathway Diagram:

Caption: PARP-1 inhibition pathway by this compound.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP-1.

-

Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, TMB substrate, and the test compound.

-

Procedure:

-

Coat a 96-well plate with histone.

-

Add a reaction mixture containing PARP-1, activated DNA, and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM).

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubate for 1 hour at room temperature.

-

Wash the plate to remove unincorporated NAD+.

-

Add streptavidin-HRP and incubate for 1 hour.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Mechanistic Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR-2 signaling pathway.[9] Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase.[10][11] The structural features of this compound are consistent with those of known VEGFR-2 inhibitors, making this a highly plausible target.[12]

Signaling Pathway Diagram:

Caption: Inhibition of VEGFR-2 signaling by this compound.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

-

Objective: To quantify the inhibitory effect of the compound on VEGFR-2 kinase activity.

-

Materials: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.

-

Procedure:

-

In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and varying concentrations of the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or radiometric assays with [γ-32P]ATP.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Comparative IC50 Values of Phthalazinone-based Kinase Inhibitors

| Compound | Target Kinase | Reported IC50 (nM) | Reference |

| Olaparib | PARP-1 | ~5 | [1] |

| PTK787/ZK222584 | VEGFR-2 | ~37 | [11] |

| ZD6474 (Vandetanib) | VEGFR-2 | ~40 | [12] |

| Phthalazinone derivative 12d | EGFR | 21.4 | [13] |

Inflammatory Diseases: Modulating the Inflammatory Cascade

Phthalazine derivatives have demonstrated significant anti-inflammatory and analgesic properties, suggesting their potential in treating a range of inflammatory conditions.[14][15]

Mechanistic Rationale: The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.[16] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the expression of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[17] The anti-inflammatory effects of some phthalazinone derivatives have been attributed to their ability to suppress the activation of these pathways.[18][19]

Workflow Diagram: Investigating Anti-inflammatory Effects

Caption: Experimental workflow for assessing anti-inflammatory activity.

Experimental Protocol: Measurement of NO Production in LPS-stimulated Macrophages

-

Objective: To evaluate the effect of the compound on NO production in an in vitro model of inflammation.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Determine cell viability using an MTT assay to rule out cytotoxicity.

-

-

Data Analysis: Quantify the reduction in nitrite levels in treated cells compared to LPS-stimulated controls.

Conclusion and Future Directions

The evidence strongly suggests that this compound is a promising candidate for drug development, with potential therapeutic applications in oncology and inflammatory diseases. The primary putative targets—PARP-1 and VEGFR-2 in cancer, and the NF-κB/MAPK pathways in inflammation—provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a systematic approach to validating these targets and elucidating the compound's precise mechanism of action. Future studies should expand to include in vivo efficacy models for both cancer and inflammation, as well as comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess its drug-like properties.

References

-

Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, P. S. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active inhibitor of poly (ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591. [Link]

-

Marzouk, A. A., El-Fakharany, E. M., El-Sayed, W. M., & Hekal, M. H. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(7), 1-20. [Link]

-

Vila, N., Besada, P., Costas-Lago, M. C., Varela, C., Lameiro, M., Brea, J., ... & Terán, C. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(21), 5035. [Link]

-

Terán, C., & Vila, N. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European journal of medicinal chemistry, 90, 65-83. [Link]

-

Singh, J., Suryan, A., Kumar, S., & Sharma, S. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-cancer agents in medicinal chemistry, 20(18), 2228-2245. [Link]

-

Abdel-rahman, H. M., Al-Abdullah, E. S., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC advances, 14(30), 21544-21561. [Link]

-

Vila, N., & Terán, C. (2019). Recent advances in the synthesis of phthalazin-1 (2H)-one core as a relevant pharmacophore in medicinal chemistry. European journal of medicinal chemistry, 161, 196-215. [Link]

-

Blondel, A., L'helgoualc'h, A., Le Pavec, G., Le Trionnaire, S., Le Gal, S., Goueslain, L., ... & Lafon, M. (2021). Mechanism of action of phthalazinone derivatives against rabies virus. Antiviral Research, 192, 105111. [Link]

-

Wang, Y., Wang, J., & Wang, Y. (2020). Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Network Pharmacology Analysis and Molecular Docking. Preprints. [Link]

-

Lee, J. Y., Kim, H. S., Song, D. H., Kim, H. J., Lee, J. Y., Han, Y. M., ... & Kang, H. S. (2021). Anti-Inflammatory Activity of 4-((1R, 2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4791. [Link]

-

El-Gohary, N. S. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl) phthalazine. Journal of Heterocyclic Chemistry, 54(5), 2821-2831. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS omega, 7(27), 23377-23391. [Link]

-

Furet, P., & Caravatti, G. (2005). VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures. Expert opinion on therapeutic patents, 15(11), 1545-1558. [Link]

-

Wang, Y., Cheng, H., Li, Y., Zhu, J., & Zhang, Y. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Archiv der Pharmazie, 352(11), 1900164. [Link]

-

Li, M., Zhu, F., Li, C., Zhang, Y., Wang, Y., Hou, Y., ... & Li, J. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1, 4-benzoxazin-3 (4H)-one derivatives modified with 1, 2, 3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1374032. [Link]

-

El-Wahab, A. H. F. A., Mohamed, H. M., El-Agrody, A. M., & El-Nassag, M. A. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 4(8), 1158-1170. [Link]

-

Wang, Y., Zhu, F., Li, C., Zhang, Y., Wang, Y., Hou, Y., ... & Li, J. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1, 4-benzoxazin-3 (4H)-one derivatives modified with 1, 2, 3-triazole in LPS-induced BV-2 cells. Frontiers in chemistry, 12, 1374032. [Link]

-

Breier, G. (2002). A monoclonal antibody that blocks VEGF binding to VEGFR2 (KDR/Flk-1) inhibits vascular expression of Flk-1 and tumor growth in an orthotopic human breast cancer model. Angiogenesis, 5(1-2), 35-44. [Link]

-

Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Frontiers in cell and developmental biology, 8, 564601. [Link]

-

Reddy, M. V. R., Akula, B., Cosenza, S. C., & Reddy, E. P. (2014). Synthesis and structure–activity relationship study of 1-phenyl-1-(quinazolin-4-yl) ethanols as anticancer agents. MedChemComm, 5(8), 1121-1126. [Link]

-

Abd El-Wahab, A. H. F., Mohamed, H. M., El-Agrody, A. M., & El-Nassag, M. A. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals (Basel, Switzerland), 4(8), 1158–1170. [Link]

-

Gendron, T. F., Badiola, K. A., & Koob, M. D. (2014). The anticancer action of a novel 1, 2, 4-triazine sulfonamide derivative in colon cancer cells. International journal of molecular sciences, 15(12), 22157-22174. [Link]

-

Lee, J. Y., Kim, H. S., Song, D. H., Kim, H. J., Lee, J. Y., Han, Y. M., ... & Kang, H. S. (2021). Anti-Inflammatory Activity of 4-((1R, 2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules (Basel, Switzerland), 26(16), 4791. [Link]

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2019). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. Bioorganic chemistry, 86, 442-451. [Link]

-

Quan, Z. S., Guan, L. P., Li, G. Z., & Piao, H. R. (2010). Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo [5, 1-a] phthalazine in mice. Archives of pharmacal research, 33(10), 1603-1609. [Link]

-

Zanella, D., D'Amico, F., & Papo, N. (2023). Structure-Based Design of Peptides Targeting VEGF/VEGFRs. International Journal of Molecular Sciences, 24(12), 9993. [Link]

-

Reddy, M. V. R., Akula, B., Cosenza, S. C., & Reddy, E. P. (2014). Synthesis and structure–activity relationship study of 1-phenyl-1-(quinazolin-4-yl)ethanols as anticancer agents. MedChemComm, 5(8), 1121-1126. [Link]

-

Yazdani, J., Damghani, T., Yazdanian, M., & Zarrin, A. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1028751. [Link]

-

Zielińska, A., Carreiró, F., Oliveira, A. M., Neves, A., Pires, B., Venkatesh, D. N., ... & Souto, E. B. (2021). Innovative Approaches in Cancer Treatment: Emphasizing the Role of Nanomaterials in Tyrosine Kinase Inhibition. Cancers, 13(10), 2397. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of phthalazinone derivatives against rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A monoclonal antibody that blocks VEGF binding to VEGFR2 (KDR/Flk-1) inhibits vascular expression of Flk-1 and tumor growth in an orthotopic human breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 19. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Methoxyphenyl Moiety in Phthalazinone Bioactivity: A Structure-Activity Relationship Deep Dive

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of medicinal chemistry, the phthalazinone scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and phosphodiesterase (PDE) inhibitory activities.[1][3][4] A recurring and particularly influential substituent on this versatile core is the methoxyphenyl group. This technical guide delves into the intricate structure-activity relationships (SAR) of methoxyphenyl phthalazinones, offering researchers and drug development professionals a comprehensive analysis of how the placement and nature of this moiety dictate therapeutic efficacy across different biological targets.

The Phthalazinone Core: A Foundation for Diverse Biological Activity

The phthalazin-1(2H)-one structure is a bicyclic heteroaromatic system that serves as a robust framework for the design of targeted therapeutics.[5][6] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an ideal anchor for binding to the active sites of diverse enzymes.[7] The true therapeutic potential of phthalazinones, however, is unlocked through strategic substitutions at various positions of the core, with the methoxyphenyl group emerging as a key player in modulating potency and selectivity. Phthalazinone derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antidiabetic, anti-inflammatory, and antihypertensive effects.[1]

Methoxyphenyl Phthalazinones as Anticancer Agents: Targeting Key Oncogenic Pathways

The fight against cancer has seen the development of numerous targeted therapies, and methoxyphenyl phthalazinones have emerged as promising candidates, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP).

VEGFR-2 Inhibition: Halting Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role. Several methoxyphenyl phthalazinone derivatives have been investigated as VEGFR-2 inhibitors.[8][9]

The SAR for these compounds reveals several key trends:

-

Lipophilicity and Electronic Nature: The anticancer activity of these derivatives is significantly influenced by the lipophilicity and electronic properties of the substituents.[10]

-

Spacer and Distal Moieties: The type, length, and number of spacers connecting the phthalazinone core to distal hydrophobic moieties are crucial for optimal binding to the VEGFR-2 active site. Longer spacers, such as hydrazide and urea linkers, can allow the distal groups to occupy hydrophobic pockets within the enzyme, enhancing binding affinity and inhibitory activity.[10]

-

Substitution Pattern: The specific substitution pattern on the methoxyphenyl ring, as well as on other parts of the molecule, dictates the overall efficacy. For instance, compounds with a 4-chlorophenyl)phthalazine scaffold bearing various substituted anilines or phenols have shown significant anticancer activities.[10]

A series of novel phthalazine derivatives were synthesized and evaluated for their anticancer activity against HCT-116 and MCF-7 cancer cell lines, with some compounds showing potent VEGFR-2 inhibition.[11] For example, certain compounds demonstrated IC50 values in the low micromolar range against these cell lines and sub-micromolar IC50 values against the VEGFR-2 enzyme.[11]

PARP Inhibition: Exploiting Synthetic Lethality

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[12] Olaparib, a potent PARP inhibitor with a phthalazinone core, serves as a lead compound for the design of new derivatives.[13][14]

Key SAR insights for methoxyphenyl phthalazinones as PARP inhibitors include:

-

Substituent Type and Alkyl Chain Length: The inhibitory activity against PARP1 is sensitive to the nature of the substituent and the length of the alkyl chain that connects to an aromatic ring.[13]

-

Molecular Interactions: Successful PARP inhibitors form crucial hydrogen bond interactions with residues like Gly863 and Ser904, and engage in π-π stacking with Tyr907 and Tyr896 in the enzyme's active site.[7] Molecular modeling studies are instrumental in understanding and predicting these interactions.[7]

The development of novel PARP inhibitors often involves modifications to the "tail" part of the molecule, while retaining the phthalazinone core as an isostere.[7] Computational studies, including molecular docking and ADME predictions, play a vital role in guiding the design of new compounds with improved pharmacokinetic and pharmacodynamic properties.[7]

Modulating the Inflammatory Response: Methoxyphenyl Phthalazinones as Anti-inflammatory Agents

Inflammation is a key pathological feature of many chronic diseases. Phthalazinone derivatives have been explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. A series of novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and showed significant in vivo anti-inflammatory activity, with some compounds exhibiting potent and selective COX-2 inhibition.[15] This selectivity for COX-2 over COX-1 is a critical feature for reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[15] While this specific study focused on dimethylphenyl substitution, the principles of steric and electronic modulation can be extrapolated to methoxyphenyl analogs.

Phosphodiesterase (PDE) Inhibition: A Target for Various Conditions

Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[16][17] Inhibitors of specific PDE isoenzymes have therapeutic applications in a range of diseases, from erectile dysfunction to chronic obstructive pulmonary disease (COPD).[16][18]

Selective PDE4 Inhibition

A novel series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones were synthesized and found to be specific inhibitors of PDE4.[19]

The SAR for these PDE4 inhibitors highlighted the following:

-

N-Substitution: Substitution at the nitrogen atom of the phthalazinone ring was found to be beneficial for PDE4 inhibition.[19]

-

Conformation of Fused Rings: The stereochemistry of fused cycloalkane rings plays a significant role in inhibitory potency. For instance, cis-fused hexahydrophthalazinones and their tetrahydro analogues demonstrated potent PDE4 inhibitory activity, suggesting that the spatial arrangement of these rings is critical for optimal interaction with the enzyme's binding site.[19]

Conformational Analysis of PDE Inhibitors

The conformational behavior of phthalazine-based PDE inhibitors is a key determinant of their biological activity. For a series of 6-methoxy-1,4-disubstituted phthalazine derivatives, conformational analysis revealed that a planar and rather rigid conformation of a heterocyclic substituent at the C4 position of the phthalazine nucleus favored PDE IV inhibition.[20] This underscores the importance of understanding the three-dimensional structure of these molecules in drug design.

Synthesis and Experimental Protocols

The synthesis of methoxyphenyl phthalazinone derivatives typically follows established synthetic routes.

General Synthesis of Phthalazinones

A common method for the synthesis of the phthalazinone core involves the cyclisation of an appropriate o-substituted benzoic acid derivative with hydrazine hydrate.[8] Phthalic anhydride can also serve as a starting material, which upon reaction with hydrazine hydrate in acetic acid, yields the phthalazinone scaffold.[21]

Introduction of the Methoxyphenyl Moiety and Further Derivatization

The methoxyphenyl group can be introduced at various stages of the synthesis, depending on the desired final structure. For instance, a key intermediate such as 1-chloro-4-(4-phenoxyphenyl)phthalazine can be synthesized and subsequently reacted with various nucleophiles, including p-anisidine (p-methoxyaniline), to introduce the methoxyphenyl group.[22]

Step-by-Step Synthesis of N-(4-Methoxyphenyl)-4-(4-phenoxyphenyl)phthalazin-1-amine:

-

Starting Material: 1-chloro-4-(4-phenoxyphenyl)phthalazine.

-

Reagent: p-anisidine (p-methoxyaniline).

-

Solvent: n-butanol.

-

Procedure: An equimolar amount of the chlorophthalazine and p-anisidine are dissolved in n-butanol.

-

Reaction Condition: The mixture is heated under reflux for 6 hours.

-

Work-up: The reaction mixture is cooled, and the product is isolated and purified.[22]

Data Summary and Visualization

Table 1: Biological Activities of Representative Methoxyphenyl Phthalazinone Derivatives

| Compound Class | Target | Key SAR Findings | Reference |

| 4-(Aryl)-phthalazinones | VEGFR-2 | Lipophilicity and electronic nature of substituents are crucial. Length and type of spacer to distal moieties affect activity. | [10] |

| Phthalazinone-based PARP inhibitors | PARP1 | Type of substituent and length of alkyl chain are important. H-bonding with Gly863/Ser904 and π-π stacking with Tyr907/Tyr896 are key. | [7][13] |

| 4-(3,4-Dimethoxyphenyl)-phthalazinones | PDE4 | N-substitution is beneficial. cis-fusion of saturated rings enhances potency. | [19] |

Visualizing Key Concepts

Diagram 1: General Synthetic Pathway to Phthalazinones

Caption: General synthesis of the phthalazinone core.

Diagram 2: Key Interactions of Phthalazinone-based PARP Inhibitors

Caption: Key binding interactions of PARP inhibitors.

Conclusion and Future Directions

The methoxyphenyl phthalazinone scaffold is a highly versatile and promising platform for the development of novel therapeutics. The structure-activity relationships discussed herein highlight the critical role of the methoxyphenyl moiety, along with other structural features, in dictating the biological activity and selectivity of these compounds. Future research in this area should continue to leverage computational modeling and advanced synthetic methodologies to design and develop next-generation methoxyphenyl phthalazinone derivatives with enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action. A deeper understanding of the conformational dynamics and the specific interactions with biological targets will undoubtedly pave the way for the discovery of new and effective drugs for a wide range of diseases.

References

-

Al-Warhi, T., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 92, 103234. Available at: [Link]

-

Menear, K. A., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Journal of Medicinal Chemistry, 51(20), 6581-6591. Available at: [Link]

-

Ghareb, N., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13357-13374. Available at: [Link]

-

Ghareb, N., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13357-13374. Available at: [Link]

-

van der Mey, M., et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 44(15), 2511-2522. Available at: [Link]

-

Behalo, M. S., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry, 54(5), 2933-2942. Available at: [Link]

-

El-Sayed, M. A., et al. (2020). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. Molecules, 25(21), 5030. Available at: [Link]

-

Wang, L., et al. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 24(18), 3345. Available at: [Link]

-

Singh, S., et al. (2012). Pharmacological action and SAR of Phthalazine derivatives-A Review. International Journal of Pharmaceutical Sciences and Research, 3(8), 2465-2475. Available at: [Link]

-

Pellacani, A., et al. (2001). Phthalazine PDE IV inhibitors: conformational study of some 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry, 9(6), 1647-1654. Available at: [Link]

-

Kumar, R., et al. (2020). Pharmacological activities of various phthalazine and phthalazinone derivatives. Journal of Advanced Scientific Research, 11(01), 22-35. Available at: [Link]

-

Sharma, P., et al. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Chemistry & Biology Interface, 9(3), 154-170. Available at: [Link]

-

Kumar, A., et al. (2014). Synthesis of 6-(4-methanesulphonamidophenyl)-substituted dihydropyridazinone/ phthalazinone derivatives as potent anti-inflammatory and analgesic agents. Medical Research Archives, 1(3). Available at: [Link]

-

Maccioni, E., et al. (2019). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 24(10), 1980. Available at: [Link]

-

Al-Warhi, T., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 92, 103234. Available at: [Link]

-

Hasabelnaby, S., et al. (2015). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 148-163. Available at: [Link]

-

Shahab, S., et al. (2023). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. International Journal of Molecular Sciences, 24(22), 16421. Available at: [Link]

-

S.L., S., & K, S. (2020). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo, 18(1), 1-10. Available at: [Link]

-

Soliman, R., et al. (2014). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Molecular Graphics and Modelling, 51, 148-167. Available at: [Link]

-

Wrzecion, D., et al. (2021). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 26(11), 3290. Available at: [Link]

-

Koca, M., et al. (2015). Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties. New Journal of Chemistry, 39(6), 4446-4455. Available at: [Link]

-

Chen, Y., et al. (2023). YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. Journal of Medicinal Chemistry, 66(18), 12566-12585. Available at: [Link]

-

Ghorab, M. M., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 350(12), 1700239. Available at: [Link]

-

Estevez-Soto, M., et al. (2021). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 26(16), 4983. Available at: [Link]

-

Oprea, T. I., et al. (2001). Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. Journal of Steroid Biochemistry and Molecular Biology, 77(1-2), 35-45. Available at: [Link]

-

van der Mey, M., et al. (2001). ChemInform Abstract: Novel Selective PDE4 Inhibitors. Part 1. Synthesis, Structure-Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. ChemInform, 32(43). Available at: [Link]

-

Nielsen, J., et al. (2004). Synthesis and Potential Anti-Inflammatory Activity of Some Tetrahydrophthalazinones. Journal of Medicinal Chemistry, 47(18), 4489-4501. Available at: [Link]

-

Francis, S. H., et al. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology, (204), 119-132. Available at: [Link]

-

Wang, L., et al. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 24(18), 3345. Available at: [Link]

-

El-Naggar, M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of Biomolecular Structure and Dynamics, 1-20. Available at: [Link]

-

Al-Harbi, N. O., et al. (2022). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Saudi Pharmaceutical Journal, 30(10), 1391-1406. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phthalazine PDE IV inhibitors: conformational study of some 6-methoxy-1,4-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Characterizing 4-(4-Methoxyphenyl)phthalazin-1(2H)-one as a PARP Inhibitor

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-(4-Methoxyphenyl)phthalazin-1(2H)-one as a potential inhibitor of Poly(ADP-ribose) Polymerase (PARP). The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the basis of clinically approved PARP inhibitors (PARPi) like Olaparib.[1][2] This guide details the mechanistic basis of PARP inhibition, the principle of synthetic lethality, and provides detailed, field-proven protocols for the characterization of this compound. We cover methodologies for determining in vitro enzymatic potency (IC₅₀), assessing cell-based activity in relevant cancer lines, and confirming target engagement and downstream apoptotic signaling via Western blot. Each protocol is designed as a self-validating system, complete with explanations of experimental choices and data interpretation guidelines.

Introduction: The Rationale for PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the DNA damage response (DDR).[3] PARP1, the most abundant member, acts as a primary sensor for DNA single-strand breaks (SSBs).[3] Upon detecting a break, PARP1 utilizes nicotinamide adenine dinucleotide (NAD⁺) as a substrate to catalyze the formation and attachment of long polymers of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the damage site.[4][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[3]

The therapeutic targeting of PARP has revolutionized treatment for certain cancers, particularly those with deficiencies in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as tumors harboring mutations in the BRCA1 or BRCA2 genes. The efficacy of PARP inhibitors in this context relies on a concept known as synthetic lethality .[6][7]

The Principle of Synthetic Lethality:

-

In a healthy cell, if SSBs are not repaired by the PARP-mediated BER pathway, they can collapse replication forks during S-phase, leading to the formation of more toxic DSBs. These DSBs are then efficiently repaired by the high-fidelity HR pathway.

-

In HR-deficient cancer cells (e.g., BRCA1/2-mutant), the primary pathway for DSB repair is already compromised.

-

When a PARP inhibitor is introduced, it blocks the initial SSB repair. This leads to an accumulation of unrepaired SSBs, which are subsequently converted to DSBs during replication.[6]

-

The cell, lacking both a functional BER (due to PARPi) and a functional HR pathway, cannot repair these DSBs, leading to catastrophic genomic instability and apoptotic cell death.[7]

This compound belongs to the phthalazinone class of compounds, which have been extensively explored as PARP inhibitors.[1][8] This guide provides the necessary framework to rigorously evaluate its potential as a research tool or a starting point for further drug development.

Mechanism of Action: Catalytic Inhibition and PARP Trapping

PARP inhibitors, including those based on the phthalazinone scaffold, function through a dual mechanism:

-

Catalytic Inhibition: They act as structural mimics of the NAD⁺ substrate, competitively binding to the catalytic domain of PARP1 and PARP2. This prevents the synthesis of PAR chains, thereby halting the recruitment of downstream repair factors.[4]

-

PARP Trapping: Beyond simple enzymatic inhibition, many PARP inhibitors lock the PARP1 protein onto the DNA at the site of the break.[6][9] This trapped PARP-DNA complex is itself a cytotoxic lesion, obstructing DNA replication and transcription, which further contributes to cell death, especially in HR-deficient cells.[5] The potency of PARP trapping varies among different inhibitors and is a critical determinant of their overall efficacy.[10]

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Compound Properties and Synthesis Outline

A foundational understanding of the molecule's properties is essential for experimental design.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | BLDpharm[11] |

| CAS Number | 57353-93-2 | BLDpharm[11] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | - |

| Molecular Weight | 252.27 g/mol | - |

| Appearance | White to off-white solid | Typical for class |

| Solubility | Soluble in DMSO, limited solubility in aqueous buffers | Typical for class |

Synthesis Outline: Phthalazin-1(2H)-ones are commonly synthesized via the condensation of a 2-acylbenzoic acid with hydrazine or a hydrazine derivative.[12] The synthesis of this compound would proceed from 2-(4-methoxybenzoyl)benzoic acid and hydrazine hydrate, typically under reflux in a suitable solvent like ethanol or acetic acid. This method provides a direct and efficient route to the desired phthalazinone core structure.[12]

Experimental Protocols

The following protocols provide a robust framework for characterizing the PARP inhibitory activity of this compound.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified PARP1 enzyme.

Principle: This protocol describes a 96-well plate-based chemiluminescent assay that measures the PARP1-catalyzed incorporation of biotinylated ADP-ribose onto histone proteins.[13] The biotinylated histones are captured on a streptavidin-coated plate, and the signal is detected using a horseradish peroxidase (HRP) conjugate. An active inhibitor will reduce the amount of biotinylated histone, leading to a decrease in the luminescent signal.

Caption: Workflow for the In Vitro PARP1 Enzymatic Assay.

Materials and Reagents:

-

Recombinant Human PARP1 Enzyme

-

Activated DNA (e.g., DNase I-treated calf thymus DNA)

-

Histone H1

-

Biotinylated NAD⁺

-

This compound (dissolved in DMSO)

-

Olaparib or Rucaparib (as positive control inhibitor)

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Streptavidin-coated 96-well plates

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Plate reader with luminescence detection capability

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).

-

Reaction Setup: In a 96-well reaction plate, add 25 µL of assay buffer containing PARP1 enzyme, histone H1, and activated DNA.

-

Inhibitor Addition: Add 5 µL of the diluted compound or control (assay buffer with DMSO for 0% inhibition, positive control inhibitor for 100% inhibition) to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add 20 µL of biotinylated NAD⁺ to all wells to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

-

Detection: a. Stop the reaction according to the manufacturer's protocol (e.g., by adding a stop solution). b. Transfer 50 µL of the reaction mixture to a streptavidin-coated plate. c. Incubate for 60 minutes to allow the biotinylated histones to bind. d. Wash the plate 3 times with Wash Buffer (e.g., PBS-T). e. Add 50 µL of Streptavidin-HRP conjugate and incubate for 30 minutes. f. Wash the plate 3 times with Wash Buffer. g. Add 50 µL of chemiluminescent substrate and immediately read the luminescence.

Data Analysis:

-

Subtract the background signal (wells with no enzyme).

-

Normalize the data, setting the signal from the DMSO-only wells as 100% activity and the signal from a high concentration of a known potent inhibitor (e.g., Olaparib) as 0% activity.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Table 2: Example IC₅₀ Data for PARP Inhibitors

| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |

|---|---|---|

| Olaparib | ~1-5[10] | ~1-5[10] |

| Rucaparib | ~1[10] | ~0.3[10] |

| Talazoparib | ~0.5[10] | ~0.2[10] |

| This compound | To be determined | To be determined |

Expert Insight: The choice of a chemiluminescent assay provides high sensitivity and a broad dynamic range, which is crucial for accurately determining the potency of novel inhibitors, especially if they are highly active in the low nanomolar range.[13] Running a parallel assay for PARP2 is essential to determine the selectivity profile of the compound.

Protocol 2: Cell-Based Synthetic Lethality Assay

Objective: To evaluate the selective cytotoxicity of this compound in HR-deficient cancer cells compared to HR-proficient cells.

Principle: This protocol uses a cell viability assay (e.g., AlamarBlue or MTT) to measure the cytotoxic effect of the compound.[13] By comparing the GI₅₀ (concentration for 50% growth inhibition) in a BRCA-mutant cell line (e.g., HCC1937) versus a BRCA-wildtype cell line (e.g., MCF-7), the synthetic lethal effect can be quantified.

Caption: Workflow for the Cell-Based Viability Assay.

Materials and Reagents:

-

BRCA1-mutant breast cancer cell line (e.g., HCC1937)

-

BRCA-wildtype breast cancer cell line (e.g., MCF-7)

-

Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS)

-

This compound (in DMSO)

-

AlamarBlue or MTT reagent

-

96-well cell culture plates

-

Fluorescence or absorbance plate reader

Procedure:

-

Cell Seeding: Seed both cell lines into separate 96-well plates at an optimized density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only vehicle controls.

-

Incubation: Incubate the plates for a prolonged period, typically 72 to 120 hours, to allow for multiple cell divisions and the accumulation of lethal DNA damage.

-

Viability Measurement (AlamarBlue): a. Add 10 µL of AlamarBlue reagent to each well. b. Incubate for 2-6 hours at 37°C, protected from light. c. Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability versus the log of the inhibitor concentration for each cell line.

-

Fit the data to a 4PL curve to determine the GI₅₀ value for each cell line.

-

A significantly lower GI₅₀ in the BRCA-mutant cell line compared to the wildtype line indicates a synthetic lethal effect.

Expert Insight: A long incubation period is critical for synthetic lethality assays. The cytotoxicity of PARP inhibitors is dependent on cells progressing through the S-phase of the cell cycle, where unrepaired SSBs are converted to lethal DSBs. Shorter incubation times may not capture the full effect.

Protocol 3: Western Blot for PAR and Cleaved PARP

Objective: To confirm intracellular PARP inhibition and assess the induction of apoptosis.

Principle: Western blotting can provide direct and semi-quantitative evidence of the compound's effect inside the cell.

-

PAR level: A potent PARP inhibitor will decrease the basal and DNA damage-induced levels of PARylation on proteins. This is a direct measure of target engagement.

-

Cleaved PARP: PARP1 is a known substrate of executioner caspases (e.g., Caspase-3). During apoptosis, PARP1 is cleaved from its full-length form (~116 kDa) into an 89 kDa and a 24 kDa fragment. Detecting the 89 kDa fragment is a reliable marker of apoptosis.[14]

Materials and Reagents:

-

Cell lines (e.g., HCC1937)

-

This compound

-

DNA damaging agent (e.g., H₂O₂ or MMS for inducing PARylation)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer system

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies: Anti-PAR (pan-ADP-ribose binding reagent), Anti-PARP1 (recognizing both full-length and cleaved forms), Anti-β-Actin (loading control).

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for 24-48 hours.

-

For PAR detection: 30 minutes before harvesting, spike some wells with a DNA damaging agent (e.g., 1 mM H₂O₂) to stimulate a strong PAR signal in the control cells.

-

-

Lysis and Quantification: Wash cells with cold PBS, then lyse with RIPA buffer. Quantify protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane for 1 hour at room temperature in Blocking Buffer. b. Incubate with primary antibodies overnight at 4°C with gentle agitation. c. Wash the membrane 3 times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times with TBST.

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

Data Interpretation:

-

Anti-PAR Blot: Expect a smear of high molecular weight bands in the H₂O₂-treated control lane, representing PARylated proteins. This smear should be significantly reduced in lanes treated with this compound, indicating successful inhibition of PARP enzymatic activity.

-

Anti-PARP1 Blot: Look for a decrease in the full-length PARP1 band (~116 kDa) and a corresponding increase in the cleaved PARP1 band (~89 kDa) in a dose-dependent manner. This confirms the induction of caspase-mediated apoptosis.[15]

-

β-Actin Blot: The signal should be consistent across all lanes, confirming equal protein loading.

References

-

Pascal, J. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]

-

Wang, Y., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

-

Pilie, P., et al. (2023). Development of Mitochondria-Targeted PARP Inhibitors. MDPI. [Link]

-

El-Gazzar, A. R. B. A., et al. (2014). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Yap, T. A., et al. (2023). Targeting DNA Damage Repair Pathways Beyond PARP Inhibition. Clinical Cancer Research. [Link]

-

Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology. [Link]

-

Wilson, A. J., et al. (2019). A PET imaging agent for evaluating PARP-1 expression in ovarian cancer. Journal of Clinical Investigation. [Link]

-

El-Gazzar, A. R. B. A., et al. (2009). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules. [Link]

-

ResearchGate. (n.d.). PARPi IC50 values for PARP family members. ResearchGate. [Link]

-

Li, H., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]

-

Da Cunha, T., et al. (2019). Novel Phthalazin-1(2H)-one Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. [Link]

-

Das, B. B., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One. [Link]

-

ResearchGate. (2018). Western blot analysis of uncleaved and cleaved PARP protein? ResearchGate. [Link]

-

Li, M., et al. (2022). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Journal of Ovarian Research. [Link]

-

Promega Connections. (2023). PARP and DDR Pathways: Targeting the DNA Damage Response for Cancer Treatment. Promega. [Link]

-

BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Link]

-

Tian, T., et al. (2023). PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. Frontiers in Oncology. [Link]

-

PubMed Central. (n.d.). Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling. PubMed Central. [Link]

-

Zou, L. (2024). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation. [Link]

-

SciSpace. (n.d.). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. SciSpace. [Link]

-

BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. [Link]

-

Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2015). The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. Journal of Molecular Cell Biology. [Link]

-

ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. ResearchGate. [Link]

-

Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

-

Yeung, J. H., et al. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

-

ResearchGate. (n.d.). A summary of PARP inhibitor's mechanism of action. ResearchGate. [Link]

-